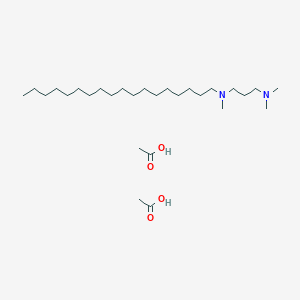
acetic acid;N,N,N'-trimethyl-N'-octadecylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;N,N,N’-trimethyl-N’-octadecylpropane-1,3-diamine is a chemical compound that combines the properties of acetic acid and a long-chain alkylamine. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N,N,N’-trimethyl-N’-octadecylpropane-1,3-diamine typically involves the reaction of octadecylamine with acetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities, ensuring consistency and quality. The use of advanced equipment and technology helps in maintaining the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;N,N,N’-trimethyl-N’-octadecylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Acetic acid;N,N,N’-trimethyl-N’-octadecylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mechanism of Action
The mechanism of action of acetic acid;N,N,N’-trimethyl-N’-octadecylpropane-1,3-diamine involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and affecting cellular processes. It can also interact with proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
N-octadecylpropane-1,3-diamine: A similar compound with a slightly different structure, lacking the acetic acid moiety.
N,N,N’-trimethyl-N’-octadecylpropane-1,3-diamine: Another related compound with variations in the alkyl chain length and functional groups.
Uniqueness
Acetic acid;N,N,N’-trimethyl-N’-octadecylpropane-1,3-diamine is unique due to its combination of acetic acid and a long-chain alkylamine, providing both acidic and surfactant properties. This dual functionality makes it versatile and valuable in various applications.
Properties
CAS No. |
61776-62-3 |
|---|---|
Molecular Formula |
C28H60N2O4 |
Molecular Weight |
488.8 g/mol |
IUPAC Name |
acetic acid;N,N,N'-trimethyl-N'-octadecylpropane-1,3-diamine |
InChI |
InChI=1S/C24H52N2.2C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-26(4)24-21-22-25(2)3;2*1-2(3)4/h5-24H2,1-4H3;2*1H3,(H,3,4) |
InChI Key |
ZBHAYLXCNWPVLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)CCCN(C)C.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


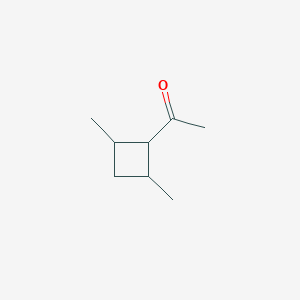
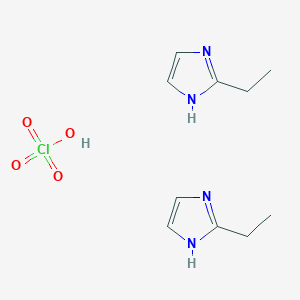
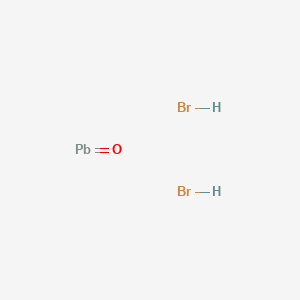
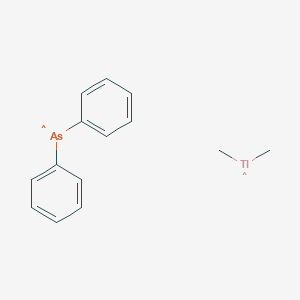
![N-{[3-(Cyanomethyl)thiophen-2-yl]methyl}acetamide](/img/structure/B14557622.png)
![3-Methyl-N-(propan-2-yl)bicyclo[2.2.2]oct-5-ene-2-carboxamide](/img/structure/B14557632.png)
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]pyridine](/img/structure/B14557641.png)
phosphanium perchlorate](/img/structure/B14557644.png)
![Diethyl [(6-chloropyridin-3-yl)methyl]propanedioate](/img/structure/B14557650.png)
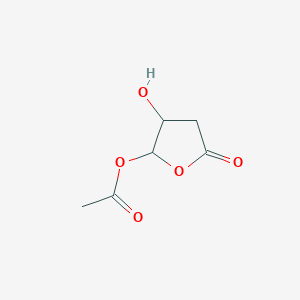
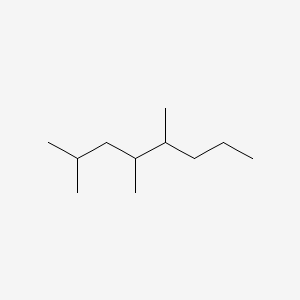
![Benzene, 1-chloro-4-[1-methyl-1-(4-propoxyphenyl)ethyl]-](/img/structure/B14557658.png)
![4-[2-(4'-Heptyl[1,1'-biphenyl]-4-yl)ethyl]benzonitrile](/img/structure/B14557665.png)
![1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14557667.png)
